Lipophilicity (XLogP) Advantage
The target compound exhibits a computed XLogP of 4.1, which is 0.37 log units higher than the N‑(pentan‑2‑yl) analog (LogP 3.73) and 0.9 log units higher than the N‑(2‑methylpropyl) analog (LogP 3.20). This reflects the influence of the isopropyl‑terminated branched N‑alkyl chain on lipophilicity [1].
| Evidence Dimension | Lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.1 |
| Comparator Or Baseline | 3‑fluoro‑5‑methyl‑N‑(pentan‑2‑yl)aniline (LogP 3.73); 3‑fluoro‑5‑methyl‑N‑(2‑methylpropyl)aniline (LogP 3.20) |
| Quantified Difference | Δ LogP = +0.37 vs. N‑(pentan‑2‑yl) analog; Δ LogP = +0.90 vs. N‑isobutyl analog |
| Conditions | Computed values – PubChem XLogP3 and vendor‑reported LogP (Leyan); consistent with GC‑derived retention behaviour |
Why This Matters
Higher lipophilicity can improve membrane permeability and target engagement in cell‑based assays, directly influencing the selection of a building block for CNS or intracellular targets.
- [1] PubChem Compound Summary CID 75356146 – Computed XLogP3‑AA. National Center for Biotechnology Information (2024). View Source
